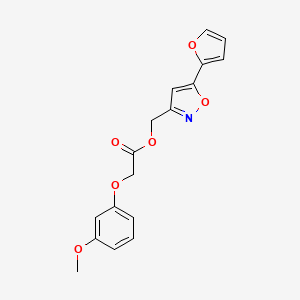

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is a chemical compound1. However, there is limited information available about this specific compound12.

Synthesis Analysis

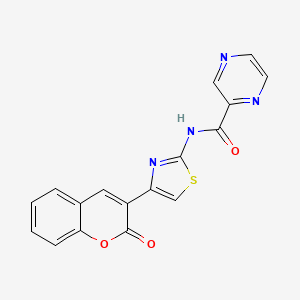

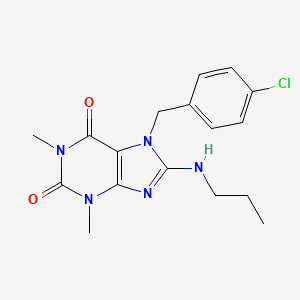

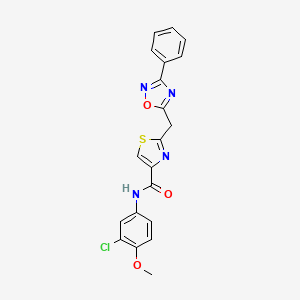

Unfortunately, there is no specific information available about the synthesis of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.Molecular Structure Analysis

The molecular structure of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is not explicitly provided in the retrieved data.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” are not explicitly mentioned in the retrieved data.Scientific Research Applications

Synthesis and Bioactivity : The compound has been used in the synthesis of potentially bioactive compounds. A study by Abdel Hafez, Ahmed, and Haggag (2001) describes the synthesis of several derivatives from visnaginone, a related furan compound. This research illustrates the compound's utility in creating new bioactive molecules (Abdel Hafez, Ahmed, & Haggag, 2001).

Antiprotozoal Agents : Research has explored the antiprotozoal potential of related compounds. A study by Ismail et al. (2004) synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan-2-yl derivatives, for their effectiveness against protozoal infections (Ismail et al., 2004).

Mechanistic Studies in Organic Reactions : The compound has been used in studies to understand the mechanisms of certain organic reactions. For instance, Mccallum et al. (1988) investigated the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, contributing to the understanding of furan formation (Mccallum et al., 1988).

Synthesis of Furoisoflavones : Kawase, Nanbu, and Miyoshi (1968) described the acylation of benzofurans and the synthesis of various furoisoflavones, illustrating the compound's role in synthesizing complex organic structures (Kawase, Nanbu, & Miyoshi, 1968).

Chemical Switch in Maillard Reaction : Hofmann (1998) studied the formation of colored Maillard reaction products, highlighting the role of furan derivatives like (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate in these complex reactions (Hofmann, 1998).

Anticholinesterase Activity : Luo et al. (2005) synthesized novel compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential of furan derivatives in creating anticholinesterase agents (Luo et al., 2005).

Safety And Hazards

There is no specific safety and hazard information available for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.

Future Directions

There is no specific information available about the future directions of research or applications for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.

Please note that this analysis is based on the limited information available from the retrieved data. For a more comprehensive understanding, further research and consultation with experts in the field may be required.

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEENNNIYKCGHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)

![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)